5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions and an aminocarbonylphenyl group at the 5 position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 3-aminocarbonylphenylboronic acid with a suitable pyrimidine precursor under controlled conditions. The reaction may require catalysts such as palladium and specific solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The hydroxyl and aminocarbonyl groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(3-Aminocarbonylphenyl)picolinic acid: Contains a picolinic acid moiety instead of a pyrimidine ring.
3-Aminocarbonylphenylboronic acid: Lacks the pyrimidine ring and hydroxyl groups.
Uniqueness
5-(3-Aminocarbonylphenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of both hydroxyl and aminocarbonyl groups on a pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-9(15)7-3-1-2-6(4-7)8-5-13-11(17)14-10(8)16/h1-5H,(H2,12,15)(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTMVKWQPQNNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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